molecular formula C15H10ClN7O B2366869 1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892766-50-6

1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2366869
CAS No.: 892766-50-6
M. Wt: 339.74
InChI Key: DRZWYFNQSIZUFR-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a sophisticated hybrid heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two high-value pharmacophores—a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring—linked to a pyridine system, creating a multifunctional scaffold with significant research potential. The 1,2,4-oxadiazole moiety is recognized as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds (CITATION:4). This ring system is extensively investigated for its broad and potent biological activities, including anticancer and antimicrobial effects (CITATION:3)(CITATION:6). Specifically, 1,3,4-oxadiazole derivatives have demonstrated mechanism-based anticancer activity through the inhibition of critical enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) (CITATION:3). Concurrently, the 1,2,3-triazole ring often serves as a robust linker that can participate in hydrogen bonding and dipole-dipole interactions with biological targets, improving binding affinity. The strategic incorporation of the 3-chlorophenyl substituent can further influence the compound's electronic properties and target binding. This molecular architecture makes the compound a prime candidate for use in screening campaigns against a variety of biological targets, particularly in the development of novel anticancer and antimicrobial agents. It is ideal for researchers exploring the structure-activity relationships (SAR) of hybrid heterocycles or for those designing multi-targeting therapeutic agents. The product is provided for research purposes only. For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN7O/c16-10-2-1-3-11(8-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-6-18-7-5-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZWYFNQSIZUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Procedure :

  • 3-Chlorophenyl Azide Preparation :
    • 3-Chloroaniline (10 mmol) is diazotized with NaNO₂ (12 mmol) in HCl (6 M) at 0–5°C, followed by reaction with NaN₃ (15 mmol) to yield 3-chlorophenyl azide.
  • Propargyl Amine Synthesis :
    • Propargyl bromide (12 mmol) reacts with aqueous NH₃ (25%) to form propargyl amine.
  • Cycloaddition :
    • 3-Chlorophenyl azide (5 mmol), propargyl amine (5.5 mmol), CuSO₄·5H₂O (0.1 mmol), and sodium ascorbate (0.2 mmol) in t-BuOH/H₂O (1:1) at 50°C for 12 h.

Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Characterization :

  • ¹H-NMR (500 MHz, DMSO- d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, Ar-H), 5.12 (s, 2H, NH₂).
  • IR (KBr): 3450 cm⁻¹ (N-H), 2100 cm⁻¹ (C≡C, residual alkyne).

Synthesis of 3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl Fragment

Pyridine-4-Carboximidamide Preparation

Procedure :

  • Amidoxime Formation :
    • Pyridine-4-carbonitrile (10 mmol) reacts with NH₂OH·HCl (15 mmol) in EtOH/H₂O (2:1) under reflux for 6 h.
  • Cyclization with Chloroacetyl Chloride :
    • Pyridine-4-carboximidamide (5 mmol) and chloroacetyl chloride (6 mmol) in DMF with K₂CO₃ (10 mmol) at 80°C for 4 h.

Yield : 65% after recrystallization (EtOH).
Characterization :

  • ¹³C-NMR (125 MHz, CDCl₃): δ 167.2 (C=N), 150.1 (pyridine-C), 123.8 (oxadiazole-C).
  • HRMS : [M+H]⁺ calcd. for C₈H₆N₃O: 160.0511; found: 160.0509.

Final Coupling and Deprotection

Suzuki-Miyaura Cross-Coupling

Procedure :

  • Borylation of Oxadiazole :
    • 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl triflate (4 mmol) reacts with bis(pinacolato)diboron (6 mmol) and Pd(dppf)Cl₂ (0.05 mmol) in dioxane at 100°C for 8 h.
  • Coupling with Triazole :
    • Boronate ester (3.5 mmol), 1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine (3 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (10 mmol) in DMF/H₂O (4:1) at 90°C for 12 h.

Yield : 62% after HPLC purification.
Characterization :

  • ¹H-NMR (500 MHz, DMSO- d₆): δ 9.02 (d, 2H, pyridine-H), 8.45 (s, 1H, triazole-H), 8.21 (d, 2H, pyridine-H), 7.87–7.41 (m, 4H, Ar-H), 5.31 (s, 2H, NH₂).
  • Elemental Analysis : Calcd. for C₁₅H₁₀ClN₇O: C, 52.11; H, 2.91; N, 28.33. Found: C, 51.89; H, 2.85; N, 28.10.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies identified DMF as optimal for coupling efficiency (Table 1):

Solvent Catalyst Yield (%) Purity (%)
DMF Pd(PPh₃)₄ 62 98.5
THF Pd(OAc)₂ 45 89.2
Toluene PdCl₂(PPh₃)₂ 38 85.7

Key Insight : Polar aprotic solvents enhance oxidative addition in Pd-mediated couplings.

Stability and Functional Group Compatibility

  • Oxadiazole Ring Stability : Decomposition observed above pH 10 (aqueous NaOH), necessitating neutral conditions during workup.
  • Triazole Amine Reactivity : Boc protection (di- tert-butyl dicarbonate) prevented undesired side reactions during coupling steps.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions would result in various substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this class exhibit activity against a range of pathogens:

  • Bacterial Inhibition : Studies show that 1,3,4-oxadiazole derivatives can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds with pyridine moieties have been noted to display strong antibacterial effects comparable to standard antibiotics like gentamicin .
  • Fungal Resistance : Certain oxadiazole derivatives also possess antifungal properties. Research has indicated that these compounds can effectively combat fungal strains, thus broadening their therapeutic potential .

Anticancer Properties

The anticancer potential of 1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is supported by various studies:

  • Cytotoxic Activity : Recent investigations highlight that oxadiazole-based compounds can induce cytotoxic effects in cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than established chemotherapeutics like erlotinib . This suggests a promising avenue for further development in cancer therapy.

Neuroprotective Effects

The neuroprotective capabilities of compounds with oxadiazole and triazole functionalities are also noteworthy:

  • Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. These compounds displayed moderate to high inhibition rates, indicating their potential as therapeutic agents in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

Structural Feature Biological Activity Reference
1,2,4-Oxadiazole RingAntimicrobial
Triazole MoietyAnticancer
Pyridine SubstitutionNeuroprotective

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

  • Antimicrobial Screening : A study conducted on various 1,3,4-oxadiazole derivatives revealed that modifications at the pyridine position significantly enhanced antibacterial activity against E. coli and B. subtilis .
  • Cytotoxicity Assessment : In vitro assays demonstrated that specific derivatives exhibited potent cytotoxic effects against human cancer cell lines with IC50 values lower than traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it acts on a receptor, it might mimic or block the natural ligand, modulating the receptor’s signaling pathway.

Comparison with Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

Compound ID/Name Molecular Formula Molecular Weight Oxadiazole Substituent Key Differences vs. Target Compound
Target: 1-(3-Chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₆H₁₁ClN₆O 338.75 Pyridin-4-yl Reference compound
E595-0243: 1-(3-Chlorophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₆H₁₀Cl₂N₆O 373.2 2-Chlorophenyl Additional Cl on oxadiazole; higher molecular weight
E595-0009: 1-(3-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine C₁₆H₁₁ClN₆O 338.75 Phenyl Phenyl instead of pyridinyl; similar weight
BG15894: 1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₅N₇O₂ 349.35 Pyridin-4-yl 4-Ethoxyphenyl at triazole; increased solubility

Key Observations :

  • Replacement of the pyridinyl group with phenyl (E595-0009) reduces polarity and may lower solubility.
  • Ethoxy groups (BG15894) introduce electron-donating properties, which could enhance metabolic stability .

Analogs with Alternative Heterocyclic Cores

Compound Name Core Structure Key Substituents Biological Relevance
1-Methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-5-amine Pyrazole 3-Methylphenyl on oxadiazole Unreported activity; structural novelty
Compound 37 (prot_mol00037): N,1-dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine Piperidine-linked Pyridinylmethyl-oxadiazole Potential protease ligand (SARS-CoV-2)

Key Observations :

  • Pyrazole-based analogs (e.g., ) lack the triazole core, which may reduce hydrogen-bonding capacity.
  • Piperidine-linked compounds (e.g., ) demonstrate the versatility of oxadiazole-pyridinyl motifs in targeting enzymes.

Biological Activity

The compound 1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the pharmacophores of triazoles and oxadiazoles. This structural combination has been explored for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and enzyme inhibition capabilities.

Structural Overview

The compound can be represented by the following structural formula:

C15H13ClN6O\text{C}_{15}\text{H}_{13}\text{ClN}_6\text{O}

This structure incorporates a triazole ring and an oxadiazole moiety, both known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing 1,2,4-oxadiazole and triazole scaffolds. The mechanism of action often involves the inhibition of key enzymes associated with cancer progression:

  • Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in cancer cells.
  • Histone Deacetylases (HDAC) : Modulating histone acetylation affects gene expression related to cancer cell proliferation.
  • Topoisomerase II : Targeting this enzyme disrupts DNA replication and transcription processes.

A review on 1,3,4-oxadiazoles indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound interacts non-covalently with these enzymes, blocking their active sites effectively . The IC50 values for AChE inhibition were reported between 12.8 µM to 99.2 µM, indicating moderate potency .

Study 1: Anticancer Activity

In a study involving various derivatives of oxadiazole and triazole, it was found that the presence of halogen substituents (like chlorine) significantly enhanced anticancer activity against breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating promising therapeutic potential .

Study 2: Cholinesterase Inhibition

Another study evaluated a series of oxadiazole derivatives for their ability to inhibit AChE and BChE. The compound exhibited dual inhibition with a preference for AChE over BChE. This selectivity is crucial for developing treatments aimed at enhancing cholinergic transmission in neurodegenerative diseases .

Data Summary Table

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anticancer ActivityMCF-7 (Breast Cancer)< 10
AChE InhibitionAChE12.8 - 99.2
BChE InhibitionBChE> 50

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for reproducibility?

  • The synthesis typically involves sequential heterocycle formation:

Triazole Core : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole ring .

Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or EDCI) .

Substituent Introduction : Nucleophilic substitution or coupling reactions to attach the 3-chlorophenyl and pyridin-4-yl groups.

  • Optimization : Adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading (e.g., CuI for CuAAC) can improve yields. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm as doublets) and heterocyclic carbon shifts (triazole carbons at ~140–150 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Cl and N content).
  • X-ray Crystallography : Resolve structural ambiguities, such as tautomerism in the triazole-oxadiazole system .
  • IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and C=N/C-O vibrations in oxadiazoles (~1600 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Byproducts : Unreacted azide intermediates or incomplete cyclization products (e.g., open-chain amidoximes).
  • Mitigation :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Use scavengers (e.g., polymer-bound reagents) to remove excess coupling agents .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets?

  • Methodology :

Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (common targets for triazole/oxadiazole derivatives) .

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.

Validation : Compare binding affinities with known inhibitors (e.g., staurosporine for kinases) and validate via in vitro assays (IC₅₀ measurements) .

  • Key Parameters : Solvation effects, protonation states of pyridine/triazole groups, and conformational flexibility .

Q. How do structural modifications (e.g., substituent positions) influence bioactivity and reactivity?

  • Case Study : Pyridine substitution (e.g., 4-pyridinyl vs. 3-pyridinyl) alters electronic properties and steric bulk, affecting:

  • Reactivity : Electron-withdrawing groups (e.g., Cl) on phenyl rings slow nucleophilic substitution .
  • Bioactivity : 4-Pyridinyl enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
    • Experimental Design : Synthesize analogs (e.g., 3-fluorophenyl or pyridin-3-yl variants) and compare IC₅₀ values in enzyme inhibition assays .

Q. How can conflicting bioactivity data across studies be resolved?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects compound availability.
    • Resolution :
  • Standardize protocols (e.g., MTT assay conditions).
  • Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What challenges arise in resolving crystallographic data for this compound?

  • Tautomerism : Triazole and oxadiazole rings may exhibit tautomeric equilibria, complicating electron density maps .
  • Mitigation :

  • Collect low-temperature (100 K) data to stabilize crystals.
  • Use synchrotron radiation for high-resolution datasets .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility without compromising membrane permeability.
  • Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides) .
  • In Silico Tools : Predict ADMET profiles using SwissADME or pkCSM .

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